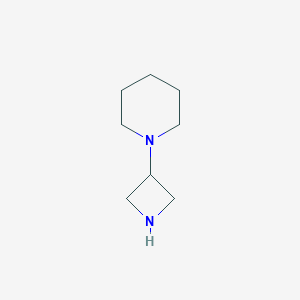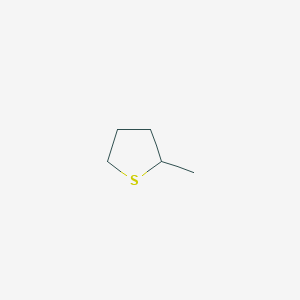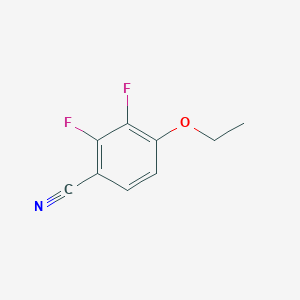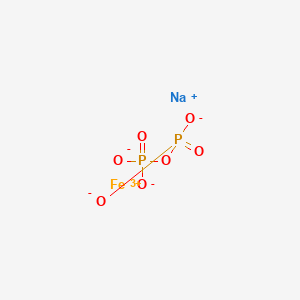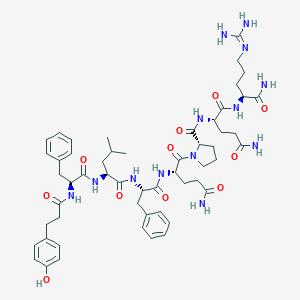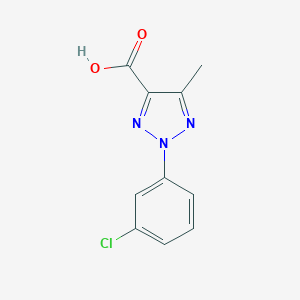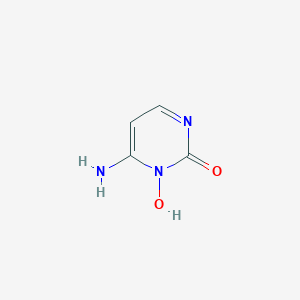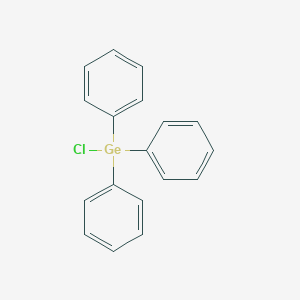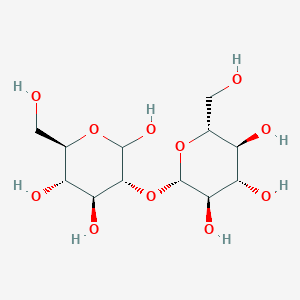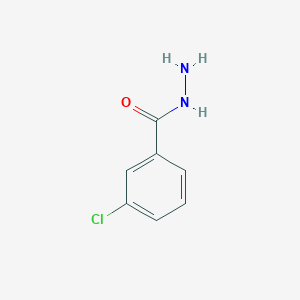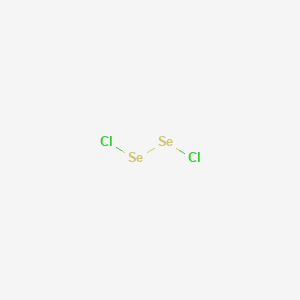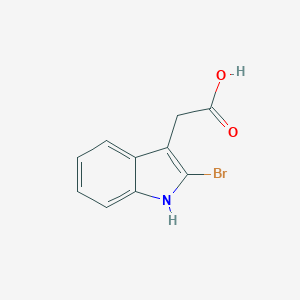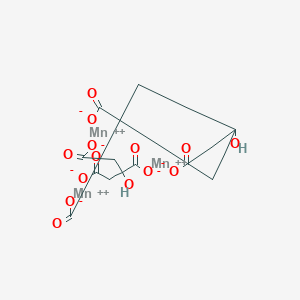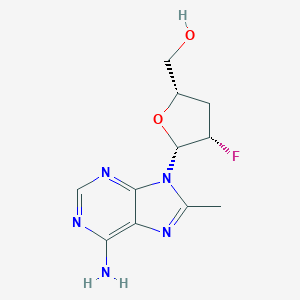
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, also known as FMAU, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine, but with a fluorine atom and a methyl group substitution. This modification makes FMAU resistant to degradation by enzymes, allowing it to accumulate in cancer cells and interfere with their DNA replication and repair mechanisms.
Mécanisme D'action
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine works by interfering with the DNA replication and repair mechanisms of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is incorporated into the DNA of cancer cells, where it disrupts the normal base pairing and causes DNA damage. This damage can lead to cell death or senescence, ultimately inhibiting the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been shown to have a number of biochemical and physiological effects on cancer cells. These include inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also been shown to increase the sensitivity of cancer cells to radiation therapy, potentially enhancing the effectiveness of this treatment modality.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is its specificity for cancer cells, which allows for targeted imaging and therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is also relatively stable and easy to synthesize, making it a promising candidate for further research. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and imaging.
Orientations Futures
There are several potential future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine. One area of interest is the development of new imaging agents based on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, which could have improved sensitivity and specificity for cancer cells. Another area of research is the optimization of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine as a therapeutic agent, potentially through the development of new delivery methods or combination therapies. Additionally, further studies are needed to better understand the potential side effects and toxicity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, as well as its mechanism of action in different types of cancer cells.
Méthodes De Synthèse
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine can be synthesized using a multi-step process that involves the coupling of a protected 8-methyladenine with a fluorinated sugar moiety. The resulting intermediate is then deprotected and purified to obtain the final product. The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been extensively studied for its potential use in cancer diagnosis and treatment. One of the main applications of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is as a PET imaging agent for the detection of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is taken up by cancer cells more readily than normal cells, allowing for the visualization of tumors using PET imaging. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also shown promise as a therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Propriétés
Numéro CAS |
132722-94-2 |
|---|---|
Nom du produit |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine |
Formule moléculaire |
C11H14FN5O2 |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
[(2S,4S,5R)-5-(6-amino-8-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-16-8-9(13)14-4-15-10(8)17(5)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,14,15)/t6-,7-,11+/m0/s1 |
Clé InChI |
QNGHOQJBOWPNPR-OKTBNZSVSA-N |
SMILES isomérique |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
SMILES canonique |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
Autres numéros CAS |
132723-10-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
